molecular formula C12H5F3N4 B1334526 Ethenetricarbonitrile, [[3-(trifluoromethyl)phenyl]amino]- CAS No. 113710-34-2

Ethenetricarbonitrile, [[3-(trifluoromethyl)phenyl]amino]-

Cat. No.: B1334526
CAS No.: 113710-34-2
M. Wt: 262.19 g/mol
InChI Key: NHPLAKMRDIMLGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethenetricarbonitrile, [[3-(trifluoromethyl)phenyl]amino]- is a chemical compound with the molecular formula C12H5F3N4 and a molecular weight of 262.19 g/mol. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an amino group and an ethenetricarbonitrile moiety. It is primarily used for research purposes and is not intended for human or veterinary use.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing ethenetricarbonitrile, [[3-(trifluoromethyl)phenyl]amino]- involves the Suzuki–Miyaura coupling reaction. This reaction typically employs a boronic acid derivative, such as 3-trifluoromethylphenylboronic acid, and a halogenated precursor, such as 2-bromo-9,10-arylanthracene . The reaction is catalyzed by palladium complexes, such as Pd(PPh3)4, in the presence of a base like potassium carbonate (K2CO3) and a solvent mixture of toluene, water, and ethanol .

Industrial Production Methods

While specific industrial production methods for ethenetricarbonitrile, [[3-(trifluoromethyl)phenyl]amino]- are not widely documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, can be applied to its production.

Chemical Reactions Analysis

Types of Reactions

Ethenetricarbonitrile, [[3-(trifluoromethyl)phenyl]amino]- can undergo various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: It can be involved in coupling reactions, such as the Suzuki–Miyaura coupling.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and bases.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like K2CO3.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Ethenetricarbonitrile, [[3-(trifluoromethyl)phenyl]amino]- has several scientific research applications:

    Organic Electronics: It is used in the synthesis of materials for organic light-emitting diodes (OLEDs) due to its electroluminescent properties.

    Medicinal Chemistry: The trifluoromethyl group is known to enhance the pharmacokinetic properties of drug molecules, making this compound a valuable intermediate in drug discovery.

    Material Science: It is used in the development of advanced materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of ethenetricarbonitrile, [[3-(trifluoromethyl)phenyl]amino]- is primarily related to its ability to participate in various chemical reactions due to the presence of reactive functional groups. The trifluoromethyl group can influence the electronic properties of the compound, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

    3-(Trifluoromethyl)phenylboronic acid: Used in similar coupling reactions.

    Trifloxystrobin: Contains a trifluoromethyl group and is used as a fungicide.

    9,10-Diphenyl-2-(3-(trifluoromethyl)phenyl)anthracene: Used in OLEDs.

Uniqueness

Ethenetricarbonitrile, [[3-(trifluoromethyl)phenyl]amino]- is unique due to its combination of functional groups, which provide it with distinct reactivity and applications in various fields, including organic electronics and medicinal chemistry .

Properties

IUPAC Name

2-[3-(trifluoromethyl)anilino]ethene-1,1,2-tricarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5F3N4/c13-12(14,15)9-2-1-3-10(4-9)19-11(7-18)8(5-16)6-17/h1-4,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHPLAKMRDIMLGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=C(C#N)C#N)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80399045
Record name Ethenetricarbonitrile, [[3-(trifluoromethyl)phenyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113710-34-2
Record name Ethenetricarbonitrile, [[3-(trifluoromethyl)phenyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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